![molecular formula C9H8N4O2 B2422265 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 65251-30-1](/img/structure/B2422265.png)
2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Description
2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid, also known as MPTC, is a tetrazole derivative that has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a unique molecular structure that makes it a promising candidate for drug development.
Scientific Research Applications
Photoproduct Analysis and Oxidation States
The 4’-methylbiphenyl-4-carboxylic acid displays characteristic absorption bands associated with COOH and CH groups. Researchers have conducted photoproduct analyses using techniques such as GC-MS , ETIR , and GC-FTIR . These studies confirm three successive oxidation states of methyl substituents: alcohol, aldehyde, and carboxylic acids .
Antioxidant Properties
Derivatives of this compound, such as geranyl (2 Z)-4,4,4-trifluoro-2-[2-(4-methylphenyl) hydrazinylidene]-3-oxobutanoate , exhibit radical-scavenging properties. These compounds have low acute toxicity, making them potential candidates for biomedical applications .
Synthesis of 4-Quinolones
Researchers have employed 4’-methylbiphenyl-4-carboxylic acid in the synthesis of 4-quinolones. By using a catalytic system along with formic acid/acetic anhydride, they achieved high yields of 4-quinolones from 2’-nitrochalcones. Notably, acetic acid and CO2 were the only stoichiometric byproducts .
properties
IUPAC Name |
2-(4-methylphenyl)tetrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-4-7(5-3-6)13-11-8(9(14)15)10-12-13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMJQNEJAWCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |
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